molecular formula C9H6F6O5S2 B6311740 4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol CAS No. 1858242-41-7

4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol

Cat. No. B6311740
CAS RN: 1858242-41-7
M. Wt: 372.3 g/mol
InChI Key: IICALWQISPHVSP-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol (also known as 4-Methyl-2,6-DTFP) is a versatile organosulfur compound with a wide range of applications in scientific research. It is a colorless, water-soluble liquid that is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. 4-Methyl-2,6-DTFP has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used to study the mechanism of action of enzymes and other biological molecules. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-Methyl-2,6-DTFP.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-DTFP is not well-understood. However, it is believed to act as a Lewis acid, which is capable of forming coordinate covalent bonds with a variety of substrates. It is also believed to act as a proton donor, which can facilitate the transfer of protons between molecules. In addition, it is believed to be capable of forming hydrogen bonds with substrates, which can affect the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2,6-DTFP are not well-understood. However, it is believed to be non-toxic and not to produce any adverse effects. In addition, it is believed to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

4-Methyl-2,6-DTFP has several advantages for laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to handle and store. In addition, it is relatively stable and has a low toxicity. However, it is also relatively expensive, and its mechanism of action is not well-understood, which can make it difficult to predict the outcome of experiments.

Future Directions

There are several potential future directions for 4-Methyl-2,6-DTFP. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, its mechanism of action could be further studied to better understand its effects on biological molecules. It could also be used in the development of new catalysts and ligands for use in coordination chemistry. Finally, it could be used to study the mechanism of action of enzymes and other proteins.

Synthesis Methods

4-Methyl-2,6-DTFP is synthesized from 4-methylphenol and trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds in two steps: first, the trifluoromethanesulfonyl chloride reacts with the 4-methylphenol to form the mono-trifluoromethanesulfonylated product; then, the mono-trifluoromethanesulfonylated product reacts with additional trifluoromethanesulfonyl chloride to form the desired 4-Methyl-2,6-DTFP. The reaction is typically carried out at room temperature, and the product is isolated by distillation.

Scientific Research Applications

4-Methyl-2,6-DTFP has been widely used in scientific research as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a ligand in coordination chemistry. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Methyl-2,6-DTFP has been used to study the mechanism of action of enzymes and other biological molecules. For example, it has been used to study the mechanism of action of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

4-methyl-2,6-bis(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O5S2/c1-4-2-5(21(17,18)8(10,11)12)7(16)6(3-4)22(19,20)9(13,14)15/h2-3,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICALWQISPHVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)O)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217121
Record name Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858242-41-7
Record name Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858242-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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